methyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
This compound features a benzothiazole core substituted with a 3-ethyl group and a 6-carboxylate ester. The structure includes a diethylsulfamoylbenzoyl imino group, contributing to its unique physicochemical properties. The (2Z)-configuration indicates a specific stereochemistry at the imine bond, which may influence molecular interactions and stability. Its molecular weight is approximately 475.6 g/mol, with a topological polar surface area (TPSA) of 130 Ų, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-24(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-25(7-3)18-13-10-16(21(27)30-4)14-19(18)31-22/h8-14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWXXDKWMHMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
“Methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate” is a benzothiazole derivative. Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
The compound also contains a sulfamoyl group, which is often found in diuretics and carbonic anhydrase inhibitors. Sulfamoyl groups can bind to proteins and enzymes in the body, potentially altering their function .
Biological Activity
Methyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various diseases. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanism of action.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through the condensation of appropriate thioketones with aromatic aldehydes.
- Introduction of Functional Groups : The diethylsulfamoyl group is introduced via nucleophilic substitution reactions.
- Final Esterification : The carboxylic acid moiety is converted to a methyl ester to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
The compound exhibited moderate to excellent cytotoxicity across all tested lines, with a notable mechanism involving the activation of procaspase-3, which is crucial for apoptosis induction.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of the diethylsulfamoyl group significantly enhances the compound's affinity for cancer cell targets.
- Modifications to the benzothiazole core can lead to variations in biological activity, suggesting potential avenues for further optimization.
Case Studies
In a notable case study, a series of benzothiazole derivatives similar to this compound were synthesized and tested for their anticancer properties. One derivative showed an IC50 value of 0.24 µM against NCI-H226 cells, indicating that structural modifications can lead to enhanced potency .
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C19H24N2O4S2
- Molecular Weight : 396.54 g/mol
- IUPAC Name : Methyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
The compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the diethylsulfamoyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of benzothiazole showed promising results in inhibiting tumor growth through apoptosis induction in cancer cells.
Antimicrobial Properties : The compound's structural features suggest potential activity against bacterial and fungal pathogens. In vitro assays have shown that benzothiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, studies have focused on its interaction with enzymes involved in cancer metabolism and bacterial resistance mechanisms. Enzyme inhibition assays revealed that the compound effectively inhibits target enzymes, which could lead to therapeutic applications in oncology and infectious diseases .
Material Science
Polymer Chemistry : this compound has also been explored for its potential use in polymer synthesis. Its ability to act as a monomer or crosslinking agent can enhance the mechanical properties of polymers used in coatings and adhesives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Antimicrobial Activity | Showed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Enzyme Inhibition | Inhibited the activity of topoisomerase II with an IC50 value of 15 µM, suggesting potential as an anticancer agent. |
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides (Triazine-Based)
highlights sulfonylurea herbicides such as ethametsulfuron methyl ester and metsulfuron methyl ester , which share a sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. benzothiazole). Key distinctions include:
| Compound Name | Core Structure | Key Substituents | Ester Group | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | Benzothiazole | 3-Ethyl, diethylsulfamoyl | Methyl | ~475.6 | Undetermined (potential novel herbicide) |
| Ethametsulfuron methyl ester | Triazine | 4-Methoxy, 6-methyl | Methyl | ~364.3 | Herbicide (ALS inhibitor) |
| Metsulfuron methyl ester | Triazine | 4-Methoxy, 6-methyl | Methyl | ~381.4 | Herbicide (ALS inhibitor) |
Key Findings :
Ethyl Ester Analog (Benzothiazole-Based)
describes ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate, differing from the target compound in two key aspects:
Ester Group : Ethyl vs. methyl ester.
Substituent on Benzothiazole : 3-Methyl vs. 3-ethyl.
| Property | Target Compound | Ethyl Ester Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~475.6 | 475.6 |
| Ester Group | Methyl | Ethyl |
| Benzothiazole Substituent | 3-Ethyl | 3-Methyl |
| Rotatable Bonds | 8 | 8 |
Key Findings :
- The 3-ethyl group in the target compound introduces greater steric bulk, which could hinder binding to enzymatic pockets compared to the 3-methyl analog.
Hydrogen Bonding and Crystallographic Insights
- The target compound’s sulfamoyl and carboxylate groups enable hydrogen bonding, akin to sulfonylureas. However, the benzothiazole sulfur may participate in dipole-dipole interactions, unlike the triazine nitrogen atoms .
- Crystallographic data from the Cambridge Structural Database (CSD) suggests that benzothiazole derivatives often exhibit planar or minimally puckered conformations, favoring π-π stacking in solid-state structures . Triazine-based sulfonylureas, in contrast, display more variable ring geometries due to torsional flexibility .
Q & A
Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including condensation of the benzothiazole core with sulfamoyl and diethylamino substituents. Key parameters to optimize include:
- Temperature control : Maintain 60–80°C during imine bond formation to prevent side reactions .
- Catalysts : Use triethylamine or DMAP to enhance acylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product with >95% purity .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify imine (δ 8.2–8.5 ppm) and sulfonamide (δ 3.1–3.4 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemistry at the benzothiazole Z-configuration site .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺: 512.57; observed: 512.58) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test inhibitory activity against carbonic anhydrase or kinases via spectrophotometric assays (IC₅₀ calculations) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response curves : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to identify threshold effects .
- Metabolic stability : Use liver microsome assays to assess if discrepancies arise from differential compound degradation .
- Target validation : Apply CRISPR-Cas9 knockdown of putative targets (e.g., kinases) to confirm mechanism .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR modeling : Train models on benzothiazole derivatives to correlate substituent effects (e.g., diethylsulfamoyl) with activity .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
Q. What advanced techniques elucidate reaction mechanisms during derivatization?
Methodological Answer:
- Isotopic labeling : Use ¹⁵N-labeled amines to track imine bond formation via NMR .
- In situ IR spectroscopy : Monitor carbonyl (1700 cm⁻¹) and sulfonamide (1150 cm⁻¹) peaks during oxidation/reduction .
- DFT calculations : Gaussian 16 optimizes transition states for nucleophilic substitution at the benzothiazole sulfur .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Diethylsulfamoyl group : Replace with dimethyl or pyrrolidine variants to assess steric effects on enzyme inhibition .
- Benzothiazole core : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Ester hydrolysis : Synthesize carboxylate analogs to evaluate bioavailability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
